
1-(4-methylphenyl)-9H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-9H-beta-carboline, also known as harmane, is a naturally occurring beta-carboline alkaloid found in various plants, including tobacco smoke. It has been studied extensively for its potential role in neurological disorders, including Parkinson's disease.
作用機序
Harmane inhibits MAO by binding to the enzyme's active site and preventing the breakdown of dopamine. This inhibition leads to increased dopamine levels in the brain, which may provide neuroprotective effects. Harmane has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Harmane has been shown to have various biochemical and physiological effects. In addition to its inhibition of MAO, 1-(4-methylphenyl)-9H-beta-carboline has been shown to inhibit the activity of other enzymes, including acetylcholinesterase and tyrosine hydroxylase. Harmane has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using 1-(4-methylphenyl)-9H-beta-carboline in lab experiments is its ability to inhibit MAO and increase dopamine levels, which may provide neuroprotective effects in Parkinson's disease. However, one limitation is the potential for 1-(4-methylphenyl)-9H-beta-carboline to interact with other enzymes and proteins, which may complicate the interpretation of experimental results.
将来の方向性
For research include the potential use of 1-(4-methylphenyl)-9H-beta-carboline as a therapeutic agent for neurological disorders and as a biomarker for tobacco smoke exposure.
合成法
1-(4-methylphenyl)-9H-beta-carboline can be synthesized through various methods, including the Pictet-Spengler reaction, Fischer indole synthesis, and Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of a tryptamine and an aldehyde or ketone in the presence of a Lewis acid catalyst. The Fischer indole synthesis involves the reaction of an aryl hydrazine with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of an N-acyl-α-amino acid with a halogenated aromatic compound in the presence of a Lewis acid catalyst.
科学的研究の応用
1-(4-methylphenyl)-9H-beta-carboline has been studied extensively for its potential role in neurological disorders, including Parkinson's disease. Harmane has been found to inhibit monoamine oxidase (MAO), an enzyme that breaks down dopamine in the brain. This inhibition leads to increased dopamine levels and may provide neuroprotective effects in Parkinson's disease. Harmane has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
特性
分子式 |
C18H14N2 |
|---|---|
分子量 |
258.3 g/mol |
IUPAC名 |
1-(4-methylphenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H14N2/c1-12-6-8-13(9-7-12)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18/h2-11,20H,1H3 |
InChIキー |
GGJSVCXTVPWRBQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC=CC3=C2NC4=CC=CC=C34 |
正規SMILES |
CC1=CC=C(C=C1)C2=NC=CC3=C2NC4=CC=CC=C34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



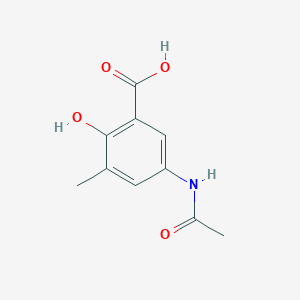
![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)

![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)
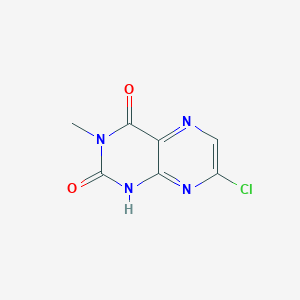

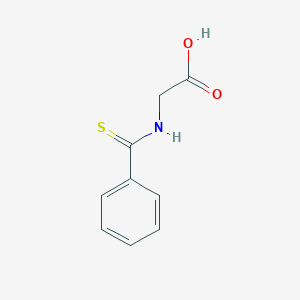
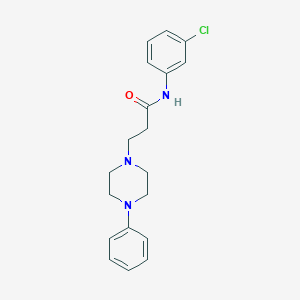
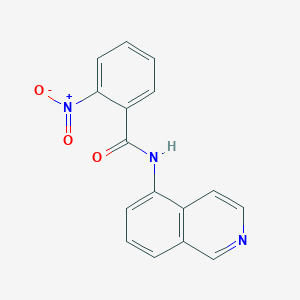
![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)
![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)
